4-Oxoretinol

Retinoid Signaling Nuclear Receptor Pharmacology Transcriptional Regulation

4-Oxoretinol directly binds and activates RARs at nanomolar concentrations without conversion to retinoic acid. Unlike all-trans-retinol, it has intrinsic RAR transactivation; unlike retinoic acid, it avoids RXR cross-reactivity for RAR-selective signaling. Its metabolic fate—predominant 4-oxoretinyl ester formation—differs from retinoic acid, making it an essential reference for retinoid metabolism studies. Ideal for dissecting RAR-specific pathways in differentiation, development, and cancer biology.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 62702-55-0
Cat. No. B014405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxoretinol
CAS62702-55-0
Synonyms15-Hydroxyretin-4-one;  3-(9-Hydroxy-3,7-dimethyl-1,3,5,7-nonatetraenyl)-2,4,4-_x000B_trimethyl-2-cyclohexen-1-one;  4-Oxoretinol;  all-trans-4-Oxoretinol; 
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+
InChIKeyPLIUCYCUYQIBDZ-RMWYGNQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxoretinol (CAS: 62702-55-0) – Essential Procurement and Differentiation Data for Research Use


4-Oxoretinol (4-oxo-ROL; CAS 62702-55-0) is a naturally occurring retinoid metabolite of vitamin A, formally defined as all-trans-retinol bearing an oxo group at the 4-position of the cyclohexenyl ring [1]. It is distinguished from the broader retinoid class by its capacity to act as a direct ligand and transcriptional activator of retinoic acid receptors (RARs) without prior conversion to a carboxylic acid derivative—a property not shared by its precursor all-trans-retinol [2]. This endogenous compound is detected in differentiating F9 embryonal carcinoma cells and has been implicated in cell differentiation, embryonic patterning, and growth regulation in normal and malignant epithelial contexts [3].

Why 4-Oxoretinol Cannot Be Replaced by Generic Retinoids: Key Differentiators for Informed Procurement


4-Oxoretinol occupies a unique functional niche among retinoids that precludes simple substitution with all-trans-retinol, all-trans-retinoic acid (tRA), or 4-oxoretinoic acid (4-oxo-RA). Unlike all-trans-retinol, which lacks intrinsic RAR transactivation activity, 4-oxoretinol directly binds and activates RARs at nanomolar concentrations [1]. Compared with tRA, 4-oxoretinol does not require intracellular acidification to exert its effects and exhibits a distinct metabolic fate, forming 4-oxoretinyl esters rather than being predominantly retained as the free alcohol [2]. Additionally, 4-oxoretinol does not activate retinoid X receptors (RXRs), thereby providing RAR-selective signaling [1]. These biochemical and pharmacological distinctions have direct consequences for experimental outcomes, making 4-oxoretinol a non-interchangeable reagent in studies of retinoid signaling, differentiation, and RAR-mediated transcription.

Quantitative Comparator Evidence: 4-Oxoretinol Performance Against Structural and Functional Analogs


RAR Transcriptional Activation: 4-Oxoretinol vs. All-trans-Retinol

4-Oxoretinol directly activates transcription via retinoic acid receptors (RARs) at picomolar to nanomolar concentrations, whereas the parent compound all-trans-retinol exhibits no detectable RAR transactivation activity under identical assay conditions [1]. This functional gain is attributable to the 4-oxo modification, which enables ligand binding despite the absence of a carboxylic acid moiety [1].

Retinoid Signaling Nuclear Receptor Pharmacology Transcriptional Regulation

Intracellular Metabolism: Esterification Profile of 4-Oxoretinol vs. All-trans-Retinoic Acid

In normal human mammary epithelial cells (HMECs) treated with 1 μM 4-oxoretinol, the compound is predominantly metabolized to 4-oxoretinyl esters; no detectable all-trans-retinoic acid (tRA) is formed [1]. In contrast, cells treated with 1 μM tRA retain the majority of tRA in its free acid form without significant esterification [1]. This divergent metabolic routing confirms that 4-oxoretinol's biological effects are not mediated through conversion to tRA.

Retinoid Metabolism Cellular Pharmacokinetics HPLC Analysis

Lipid Peroxidation Prevention: 4-Oxoretinol vs. Retinol and Retinal

In a mouse skin model, topical application of retinol and retinal prevented menadione-induced epidermal lipid peroxidation, whereas 4-oxoretinol and 4-oxoretinal failed to confer protection [1]. This indicates that the 4-oxo modification eliminates the antioxidant capacity retained by the parent alcohol and aldehyde forms.

Oxidative Stress Dermatological Pharmacology In Vivo Retinoid Activity

Gene Expression Modulation: 4-Oxoretinol vs. Retinal (qPCR Analysis)

Quantitative PCR analysis in mouse skin revealed that topical retinal significantly increased expression of keratin 4, amphiregulin, heparin-binding EGF, and CYP26A1, whereas 4-oxoretinol and 4-oxoretinal did not reproduce these expression changes [1]. This demonstrates that the 4-oxo modification attenuates the transcriptional induction of a subset of retinoid-responsive genes.

Transcriptomics Keratinocyte Biology Retinoid-Responsive Genes

Conversion Efficiency from Retinol: 4-Oxoretinol Production in Differentiating F9 Cells

In differentiating F9 embryonal carcinoma cells treated with all-trans-retinoic acid, approximately 10–15% of total retinol is converted to 4-hydroxyretinol and 4-oxoretinol over an 18-hour period, with no detectable conversion to all-trans-retinoic acid or 9-cis-retinoic acid [1]. This quantifies the endogenous capacity for 4-oxoretinol synthesis under differentiation conditions.

Cellular Metabolism Retinoid Biosynthesis Differentiation Models

Receptor Selectivity: RAR Activation Without RXR Cross-Reactivity

4-Oxoretinol binds and activates retinoic acid receptors (RARs) but does not bind or transcriptionally activate retinoid X receptors (RXRs) [1]. This contrasts with 9-cis-retinoic acid and other pan-agonists that activate both receptor families, and with all-trans-retinol which activates neither [1].

Nuclear Receptor Selectivity RAR-RXR Heterodimer Signaling Pharmacological Profiling

Evidence-Backed Application Scenarios for 4-Oxoretinol (CAS: 62702-55-0)


RAR-Selective Transcriptional Activation Studies

4-Oxoretinol is uniquely suited for experiments that require direct, RAR-selective transcriptional activation without RXR cross-reactivity. At concentrations as low as 100 pM, it activates RARs in F9 cell-based reporter assays, whereas all-trans-retinol exhibits no activity [1]. This makes 4-oxoretinol the reagent of choice for dissecting RAR-specific signaling pathways in differentiation, development, and cancer biology.

Differentiation Induction in Embryonal Carcinoma and Stem Cell Models

In F9 embryonal carcinoma cells, 4-oxoretinol induces differentiation without prior conversion to retinoic acid, and approximately 10–15% of endogenous retinol is metabolized to 4-oxoretinol under differentiation conditions [1]. Researchers investigating the molecular mechanisms of retinoid-induced differentiation, particularly in stem cell and teratocarcinoma models, should select 4-oxoretinol to study a physiologically relevant, non-acid retinoid signaling molecule.

Retinoid Metabolism and Pharmacokinetic Profiling

The distinct metabolic fate of 4-oxoretinol—predominant esterification to 4-oxoretinyl esters in HMECs versus the free acid retention of tRA—provides a valuable tool for comparative retinoid metabolism studies [1]. HPLC-based metabolic tracing experiments that aim to differentiate between retinoid esterification and oxidation pathways will benefit from using 4-oxoretinol as a reference compound with a well-characterized metabolic signature.

In Vivo Retinoid Activity Studies Requiring Absence of Antioxidant Confounding

Topical 4-oxoretinol does not prevent menadione-induced epidermal lipid peroxidation in mouse skin, unlike retinol and retinal [1]. This property makes 4-oxoretinol a cleaner probe for in vivo studies of retinoid receptor-mediated effects in skin, as it eliminates the confounding antioxidant activity that accompanies retinol and retinal treatment.

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